4-fluorophenyl diphenylcarbamate
Overview
Description
4-Fluorophenyl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a diphenylcarbamate group
Mechanism of Action
Target of Action
Similar compounds such as(4E)-N-(4-fluorophenyl)-4-[(phenylcarbonyl)imino]-4H-pyrazole-3-carboxamide
have been shown to target Cyclin-dependent kinase 2 .
Biochemical Pathways
For instance, microbial degradation of fluorinated drugs can impact environmental biochemical pathways .
Pharmacokinetics
Similar fluorinated compounds have shown varied pharmacokinetic properties .
Result of Action
Similar fluorinated compounds have shown various cellular effects, such as inhibition of specific enzymes .
Biochemical Analysis
Biochemical Properties
4-Fluorophenyl diphenylcarbamate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine and enhancing cholinergic transmission
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevated acetylcholine levels can activate muscarinic and nicotinic receptors, triggering downstream signaling cascades that affect gene expression and metabolic processes. In non-neuronal cells, this compound may also impact cellular functions, although the specific effects are less well understood.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, although these interactions are less well characterized.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in neuronal cells, where prolonged inhibition of acetylcholinesterase can lead to persistent changes in cholinergic signaling and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as symptoms such as muscle weakness, respiratory distress, and convulsions. These toxic effects are primarily due to excessive inhibition of acetylcholinesterase, resulting in dangerously high levels of acetylcholine.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes processes such as hydroxylation and conjugation . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the hydroxylation reactions. The metabolites of this compound are then conjugated with glucuronic acid or sulfate and excreted via the kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion, facilitated by its lipophilic nature . Once inside the cell, the compound may bind to transport proteins or accumulate in specific cellular compartments. In tissues, this compound is distributed according to its affinity for different tissue types, with higher concentrations typically found in the brain and liver.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it can interact with enzymes such as acetylcholinesterase . Additionally, it may be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with specific proteins and its role in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl diphenylcarbamate typically involves the reaction of 4-fluoroaniline with diphenyl carbonate. The reaction is carried out in the presence of a catalyst, such as an organic acid, under controlled temperature conditions. The process can be summarized as follows:
Step 1: 4-Fluoroaniline is reacted with diphenyl carbonate.
Step 2: The reaction mixture is heated to facilitate the formation of this compound.
Step 3: The product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Fluorophenyl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
4-Fluorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbamate group.
4-Fluorophenyl methylcarbamate: Contains a methyl group attached to the carbamate moiety.
Diphenylcarbamate: Lacks the fluorine atom on the phenyl ring.
Uniqueness: 4-Fluorophenyl diphenylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-fluorophenyl) N,N-diphenylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPDSLPSKDHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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